molecular formula C10H16F3NO2 B12313913 rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis

rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis

Cat. No.: B12313913
M. Wt: 239.23 g/mol
InChI Key: GAMVXVPTIGEJHW-UHFFFAOYSA-N
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Description

rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis: is a synthetic compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, introduction of the trifluoromethyl group, and subsequent functionalization to obtain the final product. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a valuable tool in the study of receptor-ligand interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may confer specific pharmacological properties, making it a candidate for drug development.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, which are desirable in various industrial processes.

Mechanism of Action

The mechanism of action of rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid: Similar structure but without the racemic mixture.

    2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.

Uniqueness: rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis is unique due to its racemic mixture, which can result in different biological activities compared to its non-racemic counterparts. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

2-methyl-2-[6-(trifluoromethyl)piperidin-2-yl]propanoic acid

InChI

InChI=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16)

InChI Key

GAMVXVPTIGEJHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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